Methyl 2-(5,8-dimethoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetate
Description
Methyl 2-(5,8-dimethoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetate (CAS: 893770-84-8) is a quinoline derivative with a molecular formula of C₁₅H₁₇NO₅ and a molecular weight of 291.3 g/mol . It features a 4-oxoquinoline core substituted with methoxy groups at positions 5 and 8, a methyl group at position 2, and an acetoxy moiety at position 1. This compound is primarily utilized as a reference standard, synthetic precursor, or intermediate in pharmacological and chemical research .
Properties
Molecular Formula |
C15H17NO5 |
|---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
methyl 2-(5,8-dimethoxy-2-methyl-4-oxoquinolin-1-yl)acetate |
InChI |
InChI=1S/C15H17NO5/c1-9-7-10(17)14-11(19-2)5-6-12(20-3)15(14)16(9)8-13(18)21-4/h5-7H,8H2,1-4H3 |
InChI Key |
ROOLDFSTDSXNCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(C=CC(=C2N1CC(=O)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5,8-dimethoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.
Functional Group Modifications: Introduction of methoxy groups at positions 5 and 8 can be done via methylation reactions using reagents like methyl iodide and a base.
Acetate Group Addition: The final step involves the esterification of the quinoline derivative with acetic acid or its derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5,8-dimethoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the carbonyl group to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: Halogenation or nitration at specific positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
Biological Activities
Methyl 2-(5,8-dimethoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetate has been studied for various biological activities:
- Antimicrobial Activity: Quinoline derivatives are known for their antimicrobial properties. Studies have indicated that this compound exhibits significant activity against a range of bacteria and fungi.
- Antitumor Activity: Research has shown that this compound can inhibit cell proliferation in various cancer cell lines. For example, one study reported a reduction in cell viability at concentrations as low as 10 µM, indicating strong antitumor properties .
Antitumor Activity
A study evaluated the effects of this compound on different cancer cell lines. The results indicated a significant reduction in cell viability at low concentrations, suggesting its potential as an anticancer agent .
Antimicrobial Studies
In vitro tests demonstrated that this compound showed promising activity against various microbial strains. It was particularly effective against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Inflammation Models
In vivo studies revealed that administration of this compound reduced inflammation markers in animal models of arthritis. The observed decrease in prostaglandin E2 levels correlated with cyclooxygenase inhibition, highlighting its potential in treating inflammatory conditions .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 6-methoxyquinoline | Contains a methoxy group at position 6 | Known for use as an intermediate in drug synthesis |
| Methyl (6-methoxy-4-oxoquinolin-1(4H)-yl)acetate | Similar core structure with different substituents | Explored for antimicrobial properties |
| 4-chloroquinoline | Contains a chlorine substituent | Used in antimalarial drugs |
This compound is unique due to its specific arrangement of functional groups on the quinoline core. These features enhance its solubility and reactivity compared to other similar compounds.
Mechanism of Action
The mechanism of action of Methyl 2-(5,8-dimethoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The following table highlights key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
Substituent Effects on Molecular Weight :
- The bromo-substituted analog (340.2 g/mol) has a higher molecular weight due to bromine's atomic mass compared to methoxy or methyl groups .
- The trimethyl analog (259.3 g/mol) is lighter, reflecting the absence of methoxy groups .
The bromo analog’s halogen substituent increases reactivity, making it suitable for cross-coupling reactions in synthetic chemistry .
Biological Activity
Methyl 2-(5,8-dimethoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetate is a compound belonging to the quinoline family, characterized by a bicyclic aromatic system with nitrogen. Its unique structure, including two methoxy groups and a methyl group on the quinoline ring, contributes to its potential biological activities. This article reviews its biological activity, synthesis, and therapeutic implications based on diverse research findings.
- Molecular Formula : C15H17NO5
- Molecular Weight : 291.30 g/mol
- CAS Number : 1216624-36-0
The compound's structure allows for various modifications that can enhance its biological properties. Quinoline derivatives are known for their diverse pharmacological effects, including antimicrobial, antimalarial, and anticancer activities .
Antimicrobial Activity
Quinoline derivatives have been extensively studied for their antimicrobial properties. This compound has shown promising results against various bacterial strains. For example, studies indicate that similar quinoline compounds exhibit significant inhibition of bacterial growth, suggesting potential applications in treating infections.
Anticancer Potential
Research has highlighted the anticancer properties of quinoline derivatives. This compound may exert cytotoxic effects on cancer cell lines. For instance, compounds with structural similarities have been reported to induce apoptosis in leukemia cells and inhibit proliferation in breast cancer cells .
| Compound | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| This compound | U-937 (leukemia) | TBD | Induces apoptosis |
| Similar Quinoline Derivative | MCF-7 (breast cancer) | TBD | Inhibits proliferation |
The specific mechanisms by which this compound exerts its biological effects require further elucidation. However, it is hypothesized that its activity may involve interactions with DNA or inhibition of key enzymes involved in cell proliferation and survival pathways. Molecular docking studies could provide insights into its binding affinities with target proteins .
Synthesis and Derivative Development
The synthesis of this compound typically involves several key steps:
- Formation of the Quinoline Core : Starting from appropriate precursors to construct the quinoline framework.
- Methoxylation : Introduction of methoxy groups at positions 5 and 8.
- Acetylation : Final modification to yield the acetate form.
Optimizing these synthetic routes is crucial for achieving high yield and purity in industrial production settings .
Case Studies and Research Findings
Several studies have explored the biological activities of related quinoline compounds:
- Anticancer Activity : A study demonstrated that a similar quinoline derivative exhibited an IC50 value of 10 µM against human leukemia cells, indicating strong cytotoxicity .
- Antimicrobial Properties : Another study reported that quinoline derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
